molecular formula C20H19FN2O B2982403 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1351609-83-0

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide

Cat. No.: B2982403
CAS No.: 1351609-83-0
M. Wt: 322.383
InChI Key: GAJCQFMCEWMZPP-UHFFFAOYSA-N
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Description

The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic molecule known for its diverse applications in scientific research. Its structure comprises a 3,4-dihydroisoquinoline moiety linked via a butynyl chain to a 3-fluorobenzamide group. This distinct structure imparts unique chemical properties and reactivity, making it an object of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide typically involves a multi-step process:

  • Formation of the 3,4-dihydroisoquinoline core: This can be achieved through Pictet-Spengler cyclization.

  • Butynyl chain incorporation: The 3,4-dihydroisoquinoline is alkylated with a but-2-yne derivative using standard alkylation conditions.

  • Attachment of the 3-fluorobenzamide group: This is typically performed via amide bond formation using a coupling reagent like EDC or DCC under mild conditions.

Industrial Production Methods

Industrial production may streamline these steps by using automated synthesizers and optimizing reaction conditions for higher yields and purity. The scalability of the synthesis relies on fine-tuning each step to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

  • Reduction: Reductive amination is feasible due to the presence of the amide bond.

  • Substitution: Electrophilic aromatic substitution can occur on the fluorobenzamide ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, sodium hypochlorite.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogens (e.g., bromine), nitration agents (e.g., nitric acid).

Major Products

  • Oxidation: The formation of corresponding oxides.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

  • Material Science: Used in the development of novel polymers.

Biology

  • Enzyme Inhibition: Functions as an inhibitor for certain enzymes.

  • Receptor Binding Studies: Evaluated for its binding affinity to various receptors.

Medicine

  • Drug Development: Potential candidate for pharmaceutical applications, particularly in the central nervous system disorders.

Industry

  • Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

  • Analytical Chemistry: Used as a standard or reference compound in analytical techniques.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with molecular targets such as enzymes or receptors. The fluorobenzamide group facilitates interactions with hydrophobic pockets in proteins, while the isoquinoline and butynyl moieties enhance binding specificity and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-fluorobenzamide

  • N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-yn-1-yl)-3-fluorobenzamide

  • 3-fluoro-N-(4-(isoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Uniqueness

The unique combination of a but-2-yn-1-yl linker and the specific substitution pattern on the benzamide ring distinguishes N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

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Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJCQFMCEWMZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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